molecular formula C15H16Cl2N2O4S B4047530 ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE

ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE

Cat. No.: B4047530
M. Wt: 391.3 g/mol
InChI Key: ZHZOHEQKDKIXBL-UHFFFAOYSA-N
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Description

ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE is a complex organic compound that features a thiomorpholine ring, an ethyl ester group, and a dichloroaniline moiety

Preparation Methods

The synthesis of ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of ethyl 2-(3,4-dichloroanilino)acetate and 2-oxoethyl thiomorpholine-3-carboxylate.

    Reaction Conditions: These starting materials undergo a condensation reaction under controlled conditions, often involving a base catalyst and an appropriate solvent.

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, using reagents like sodium borohydride.

    Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

Scientific Research Applications

ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE can be compared with other similar compounds:

Properties

IUPAC Name

ethyl 6-[2-(3,4-dichloroanilino)-2-oxoethyl]-5-oxothiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O4S/c1-2-23-15(22)11-7-24-12(14(21)19-11)6-13(20)18-8-3-4-9(16)10(17)5-8/h3-5,11-12H,2,6-7H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZOHEQKDKIXBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSC(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE
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ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE
Reactant of Route 3
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ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE
Reactant of Route 4
ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE
Reactant of Route 5
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ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE
Reactant of Route 6
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ETHYL 6-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-5-OXO-3-THIOMORPHOLINECARBOXYLATE

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